Molecular Weight and Lipophilicity Comparison Against Major Synthetic Cannabinoids for CNS Drug-Likeness
The target compound has a molecular weight (MW) of 269.32 g/mol and a computed XLogP3-AA of 1.0. [1] This is significantly lower than JWH-018 (MW: 341.45 g/mol, XLogP: 5.8) and AM-2201 (MW: 359.4 g/mol, XLogP: 5.3), placing it closer to optimal CNS drug-like space (MW < 400, LogP 1-3). [2] This suggests potentially different pharmacokinetic properties, although direct experimental PK data is absent.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 269.32 g/mol; XLogP3-AA = 1.0 |
| Comparator Or Baseline | JWH-018 (MW = 341.45 g/mol, XLogP ~5.8); AM-2201 (MW = 359.4 g/mol, XLogP ~5.3) |
| Quantified Difference | MW difference: -72.13 vs JWH-018, -90.08 vs AM-2201; XLogP difference: -4.8 vs JWH-018, -4.3 vs AM-2201. |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm) |
Why This Matters
The lower MW and LogP differentiate this compound from classical indole cannabinoids in terms of predicted CNS penetration and solubility, which could impact in vivo study design.
- [1] PubChem. Compound Summary for CID 71802958. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for JWH-018 (CID 10382701) and AM-2201 (CID 53394005). National Center for Biotechnology Information. View Source
